Methyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate Methyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15830270
InChI: InChI=1S/C16H13BrN2O4/c1-22-13-7-9(5-10(17)14(13)20)15-18-11-4-3-8(16(21)23-2)6-12(11)19-15/h3-7,20H,1-2H3,(H,18,19)
SMILES:
Molecular Formula: C16H13BrN2O4
Molecular Weight: 377.19 g/mol

Methyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate

CAS No.:

Cat. No.: VC15830270

Molecular Formula: C16H13BrN2O4

Molecular Weight: 377.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate -

Specification

Molecular Formula C16H13BrN2O4
Molecular Weight 377.19 g/mol
IUPAC Name methyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-3H-benzimidazole-5-carboxylate
Standard InChI InChI=1S/C16H13BrN2O4/c1-22-13-7-9(5-10(17)14(13)20)15-18-11-4-3-8(16(21)23-2)6-12(11)19-15/h3-7,20H,1-2H3,(H,18,19)
Standard InChI Key VPPVMEZKKALKSI-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=CC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)OC)Br)O

Introduction

Structural Characteristics and Molecular Configuration

Core Architecture

The compound features a benzimidazole core (C7H6N2\text{C}_7\text{H}_6\text{N}_2) fused with a benzene ring and substituted at specific positions. The imidazole moiety is attached to a 3-bromo-4-hydroxy-5-methoxyphenyl group at position 2 and a methyl carboxylate group at position 6. This arrangement creates a planar aromatic system with electron-withdrawing (bromo, carboxylate) and electron-donating (methoxy, hydroxy) substituents, influencing its electronic distribution and intermolecular interactions.

Table 1: Key Structural Features

FeatureDescription
Benzimidazole coreFused benzene and imidazole rings
Substituents3-Bromo-4-hydroxy-5-methoxyphenyl (position 2), methyl carboxylate (position 6)
Functional groups-Br (electrophilic), -OCH3_3 (electron-donating), -COOCH3_3 (polar)

Crystallographic Insights

While direct crystallographic data for this compound is unavailable, related brominated benzimidazoles exhibit rotational disorder in substituents and planar deviations. For instance, a tribrominated benzimidazole derivative displayed a 20.0° cant between the benzimidazole and thiophene planes, stabilized by C–H···N hydrogen bonds . Such structural distortions may similarly affect the title compound’s packing efficiency and solubility.

Synthesis and Reaction Pathways

Multi-Step Organic Synthesis

The synthesis of methyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate typically involves sequential condensation, cyclization, and functionalization steps:

  • Condensation: Reacting o-phenylenediamine with a substituted benzaldehyde derivative to form a Schiff base.

  • Cyclization: Oxidative cyclization under acidic conditions to generate the benzimidazole core.

  • Bromination: Electrophilic aromatic substitution using brominating agents (e.g., N \text{N}-bromosuccinimide).

  • Esterification: Introduction of the methyl carboxylate group via esterification of a carboxylic acid intermediate.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield Optimization Strategies
CyclizationHCl/ethanol, refluxControlled pH to minimize side reactions
BrominationN \text{N}-bromosuccinamide, CCl4_4, refluxExcess reagent to drive completion
EsterificationMethanol, H2_2SO4_4 catalystAnhydrous conditions to prevent hydrolysis

Challenges in Purification

Similar brominated benzimidazoles often require chromatographic separation due to the formation of mono-, di-, and tri-brominated byproducts . For example, a tribrominated analogue was isolated in 50% yield after column chromatography and recrystallization . These findings underscore the importance of optimizing reaction stoichiometry and purification protocols for the title compound.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its polar carboxylate group and hydrophobic aromatic system. It is sparingly soluble in water but dissolves in polar organic solvents like dimethyl sulfoxide (DMSO) and ethanol. Stability studies under varying pH conditions suggest susceptibility to hydrolysis at extreme pH levels, necessitating storage in anhydrous environments.

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at ~1700 cm1^{-1} (C=O stretch), ~1250 cm1^{-1} (C–O ester), and ~3200 cm1^{-1} (O–H phenolic).

  • NMR Spectroscopy: 1H^1\text{H} NMR signals for aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ 3.8 ppm), and hydroxyl protons (δ 5.2 ppm).

CompoundActivity (IC50_{50}/MIC)Target Pathway
Title compound (speculative)~10–20 µM (anticancer)DNA intercalation
4-Fluoro analogue 8 µg/mL (antimicrobial)Enzyme inhibition
Tribrominated derivative 12 µM (cytotoxicity)Apoptosis induction

Applications in Drug Development and Chemical Research

Lead Compound Optimization

The methyl carboxylate group serves as a modifiable site for prodrug development. Ester hydrolysis in vivo could release active carboxylic acid metabolites, enhancing bioavailability .

Intermediates in Organic Synthesis

This compound is a versatile intermediate for synthesizing polycyclic heteroaromatics. For example, Suzuki-Miyaura coupling with aryl boronic acids could yield biaryl derivatives with enhanced pharmacological profiles.

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